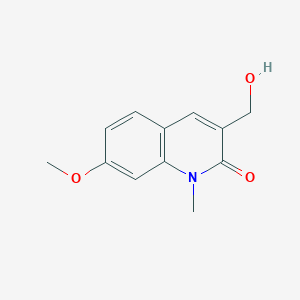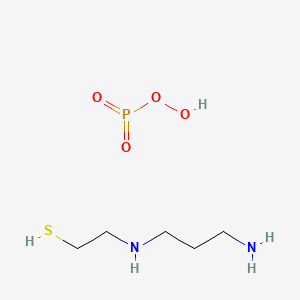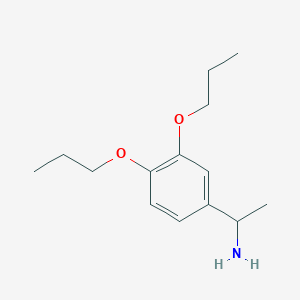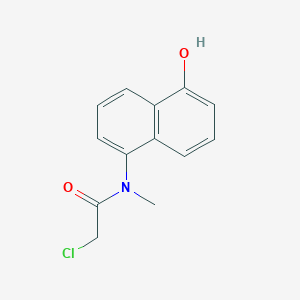
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have drawn significant attention due to their potential in various fields, including pharmaceuticals and materials science. The interest in such compounds stems from their unique chemical structures and properties, which offer promising applications in drug design and development. The focus on synthesizing derivatives of 1,2,4-triazole is driven by their considerable synthetic and pharmacological potential, including the investigation of new structures, physical, physico-chemical, and biological properties (Chalenko et al., 2019).
Synthesis Analysis
The synthesis involves multiple stages, starting from key precursors to achieve the desired chemical structure. The process includes alkylation and condensation reactions, highlighting the complexity and sophistication of organic synthesis techniques in accessing such compounds. The synthesis of related pyrolin derivatives demonstrates the synthetic routes employed to obtain compounds with desired properties and functionalities (Chalenko et al., 2019).
Molecular Structure Analysis
Crystal structure analysis, including X-ray diffraction, is crucial for determining the precise molecular geometry of such compounds. Understanding the crystal structure aids in the elucidation of the compound's molecular framework and interaction capabilities, which is essential for predicting its reactivity and interactions with biological targets (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound are influenced by its functional groups and molecular structure. Its interaction with various reagents and conditions reveals its chemical behavior, including potential as a precursor for further chemical transformations. Studies on related compounds show the versatility of the triazole core in engaging in diverse chemical reactions, offering pathways to a wide range of derivatives with varied biological activities (Gulyaev et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are critical for understanding the compound's behavior in different environments and applications. These properties are determined using standardized methods and provide insight into the compound's suitability for various applications, including its formulation into pharmaceuticals (Danilchenko, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Synthesis and Antiexudative Activity : A study by Chalenko et al. (2019) delves into the synthesis of pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. These compounds were evaluated for their anti-exudative activity in experimental models with white rats, showing promising results compared to reference drugs like diclophenac sodium. This suggests a potential pharmacological application due to their anti-inflammatory properties Chalenko et al., 2019.
Interaction with Biological Systems
- Biochemical Parameters Analysis : Research conducted by Danilchenko (2017) analyzed the effects of sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate on blood serum biochemical parameters in rats. The study highlighted potential antioxidant and immune-modulating properties, indicating the compound's utility in future pharmacological applications Danilchenko, 2017.
Structural and Thermal Behavior
- Crystal Structure and Thermal Stability : Ivolgina et al. (2020) conducted a study on the interaction product of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine, providing insights into the structure and thermal behavior of the resulting complex. This research underscores the significance of understanding the physical and chemical properties of such compounds for their potential application in medicinal chemistry Ivolgina et al., 2020.
Antimicrobial and Anticonvulsant Activities
- Antimicrobial Activity : The synthesis of derivatives and their antimicrobial properties have been a focus of several studies. For instance, Abbady (2014) explored the antimicrobial activity of novel 1,2,4-triazoles and related compounds, suggesting their potential as antimicrobial agents Abbady, 2014.
- Anticonvulsant Activities : The exploration of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including structures related to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, for their anticonvulsant activities, reveals potential applications in treating seizures and other neurological conditions Kohn et al., 1993.
Propiedades
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-4-6-11(7-5-10)17-13(21)9-23-15-19-18-14(20(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIZILUGYDGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)